2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
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Overview
Description
2-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a formamido group, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Formamido group introduction: The nitrophenyl intermediate is then reacted with formamide under specific conditions to introduce the formamido group.
Iminomethylation: The formamido intermediate undergoes iminomethylation to form the desired imino group.
Esterification: Finally, the compound is esterified with 4-methoxybenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are used depending on the type of substitution reaction.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The formamido and imino groups may also play a role in binding to molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Flubendiamide: A compound with similar structural features used in agriculture.
Uniqueness
2-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler compounds like dichloroaniline or flubendiamide.
Properties
Molecular Formula |
C22H17N3O6 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
[2-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17N3O6/c1-30-19-12-8-16(9-13-19)22(27)31-20-5-3-2-4-17(20)14-23-24-21(26)15-6-10-18(11-7-15)25(28)29/h2-14H,1H3,(H,24,26)/b23-14+ |
InChI Key |
PJJVEXVMMAVNGM-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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